N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
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Overview
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a fluorobenzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 4-chlorobenzyl chloride.
Formation of the Dioxidotetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The 4-chlorobenzyl chloride is then reacted with the 1,1-dioxidotetrahydrothiophene in the presence of a base to form the intermediate product.
Formation of the Final Product: The intermediate product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The chlorobenzyl and fluorobenzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl and benzamide derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chlorobenzamide: Similar structure but with a chlorobenzamide group instead of a fluorobenzamide group.
N-(4-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
Uniqueness
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is unique due to the presence of both chlorobenzyl and fluorobenzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClFNO3S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C18H17ClFNO3S/c19-15-5-1-13(2-6-15)11-21(17-9-10-25(23,24)12-17)18(22)14-3-7-16(20)8-4-14/h1-8,17H,9-12H2 |
InChI Key |
JQEXKPMOTPKHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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